molecular formula C16H13NO2 B12331444 3-(4-Biphenylyl)-2-cyanopropionic Acid CAS No. 2044707-23-3

3-(4-Biphenylyl)-2-cyanopropionic Acid

Cat. No.: B12331444
CAS No.: 2044707-23-3
M. Wt: 251.28 g/mol
InChI Key: COWQSAYDZSJOQS-UHFFFAOYSA-N
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Description

3-(4-Biphenylyl)-2-cyanopropionic Acid: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a cyanopropionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Biphenylyl)-2-cyanopropionic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and acrylonitrile as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Biphenylyl)-2-cyanopropionic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines and alcohols.

    Substitution: Halogenated biphenyl derivatives and nitro compounds.

Scientific Research Applications

3-(4-Biphenylyl)-2-cyanopropionic Acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Biphenylyl)-2-cyanopropionic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Biphenylyl)propionic Acid: A structurally similar compound with different functional groups.

    4-Biphenylacetic Acid: Another biphenyl derivative with distinct chemical properties.

Properties

CAS No.

2044707-23-3

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-cyano-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C16H13NO2/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,18,19)

InChI Key

COWQSAYDZSJOQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C#N)C(=O)O

Origin of Product

United States

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